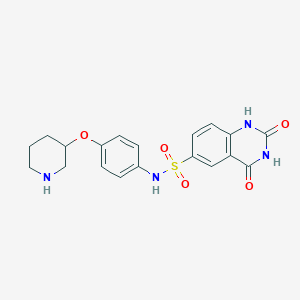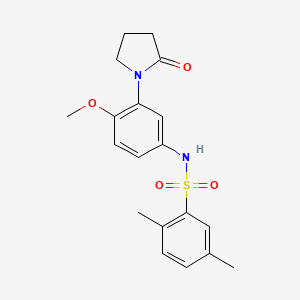
N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst in ethanol . This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group and the pyrrolidinone ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide can be compared with other similar compounds such as:
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound has a similar structure but lacks the dimethylbenzenesulfonamide moiety.
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanecarboxamide: This compound features a cyclohexanecarboxamide group instead of the benzenesulfonamide group.
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(3-methylphenoxy)acetamide: This compound has a methylphenoxyacetamide group instead of the dimethylbenzenesulfonamide group.
The uniqueness of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-7-14(2)18(11-13)26(23,24)20-15-8-9-17(25-3)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVABXDBYAMQFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
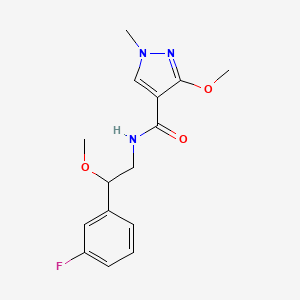

![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)
![2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)
![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)
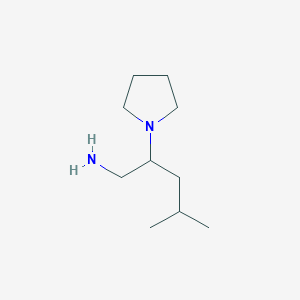
![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylprop-2-enamide](/img/structure/B2477652.png)
![Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2477653.png)
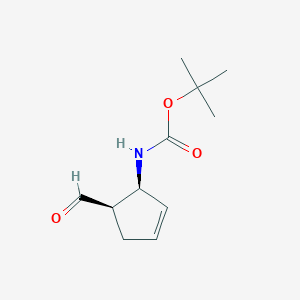
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)

![8,8-dimethyl-2-sulfanylidene-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2477659.png)
